molecular formula C11H21BO3 B6258121 (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol CAS No. 1826889-64-8

(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol

Cat. No.: B6258121
CAS No.: 1826889-64-8
M. Wt: 212.10 g/mol
InChI Key: QCNWVQQSFNUBCW-SOFGYWHQSA-N
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Description

(4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol is a useful research compound. Its molecular formula is C11H21BO3 and its molecular weight is 212.10 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol involves the conversion of a starting material containing a boronate ester group to the desired product through a series of reactions.", "Starting Materials": [ "4-penten-1-ol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Step 1: Deprotonation of 4-penten-1-ol with sodium hydride in tetrahydrofuran to form the corresponding alkoxide.", "Step 2: Addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture to form the boronate ester.", "Step 3: Treatment of the boronate ester with methanol and water to hydrolyze the ester group and form the corresponding boronic acid.", "Step 4: Conversion of the boronic acid to the desired product through a Suzuki coupling reaction with an appropriate aryl or vinyl halide." ] }

CAS No.

1826889-64-8

Molecular Formula

C11H21BO3

Molecular Weight

212.10 g/mol

IUPAC Name

(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-ol

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8,13H,5,7,9H2,1-4H3/b8-6+

InChI Key

QCNWVQQSFNUBCW-SOFGYWHQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCO

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCO

Purity

95

Origin of Product

United States

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